molecular formula C23H23FN6O3S B2965212 N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 872597-21-2

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2965212
CAS No.: 872597-21-2
M. Wt: 482.53
InChI Key: WGSXIEBWSZKSOP-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core substituted with a 2-fluorobenzamide group at position 5 and a thioether-linked 4-phenylpiperazine side chain at position 2. The thioether bridge likely contributes to conformational flexibility, influencing binding kinetics .

Properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O3S/c24-17-9-5-4-8-16(17)21(32)26-19-20(25)27-23(28-22(19)33)34-14-18(31)30-12-10-29(11-13-30)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,26,32)(H3,25,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSXIEBWSZKSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound with potential therapeutic applications. Its structure suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a pyrimidine ring, a piperazine moiety, and a fluorobenzamide group. The presence of these functional groups suggests potential for diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator, impacting pathways involved in cancer proliferation and other diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, Mannich bases related to this compound have shown effectiveness against various cancer cell lines, including HeLa and HepG2 cells. A study demonstrated that such derivatives can inhibit cell growth with IC50 values ranging from 4 to 20 µM, indicating strong cytotoxic effects against tumor cells .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Similar thiazole and pyrimidine derivatives have been documented for their antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of key metabolic enzymes .

Case Studies

  • Anticancer Efficacy : A study published in Pharmaceutical Sciences evaluated the anticancer activity of similar compounds in vitro. The results showed that certain derivatives had IC50 values less than 10 µM against human lung cancer cells (A549), suggesting promising therapeutic potential .
  • Antimicrobial Testing : Another research project investigated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 15.62 µg/mL, highlighting their potential as broad-spectrum antibiotics .
  • Enzyme Inhibition : In silico studies have suggested that this compound can effectively inhibit specific kinases involved in cancer progression. These findings support its candidacy for further development as an anticancer agent .

Data Summary

Activity TypeTest SubjectIC50/MIC ValueReference
AnticancerHeLa Cells<10 µM
AntimicrobialS. aureus15.62 µg/mL
Enzyme InhibitionVarious KinasesNot specified

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and selected analogs:

Compound Name / CAS (if available) Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrimidinone - 2-fluorobenzamide (position 5)
- 4-phenylpiperazine-thioethyl (position 2)
~490 (estimated) Fluorine enhances lipophilicity; phenylpiperazine may aid receptor binding.
N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide (CAS 868227-05-8) Pyrimidinone - 3,4-dimethoxybenzamide (position 5)
- 4-chlorophenylamino-thioethyl (position 2)
489.9 Chlorine and methoxy groups increase steric bulk; reduced fluorophilicity vs. target.
N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone - 4-fluorobenzyl
- Fluoro-methoxyphenyl-acetamide
Not provided Pyridazinone core vs. pyrimidinone; acetamide side chain differs in flexibility.
(2Z)-N-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide Thiazinane - Morpholine-ethyl
- Fluoro-phenylimino
Not provided Thiazinane core introduces sulfur; morpholine may improve solubility vs. phenylpiperazine.

Pharmacological and Physicochemical Implications

  • In contrast, the pyridazinone in and thiazinane in alter electron distribution and steric accessibility.
  • Substituent Effects: Fluorine vs. Chlorine/Methoxy: The 2-fluorobenzamide in the target compound likely improves metabolic stability and membrane permeability compared to the 3,4-dimethoxybenzamide in CAS 868227-05-8 . Phenylpiperazine vs. Morpholine: The 4-phenylpiperazine group in the target compound may confer higher receptor affinity (e.g., for CNS targets) than the morpholine group in , which could enhance aqueous solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide, and how can purity be ensured?

  • Methodology : A stepwise approach is advised:

  • Step 1 : Synthesize the pyrimidinone core via Biginelli-like cyclization using thiourea, β-keto esters, and aldehydes under acidic conditions.
  • Step 2 : Introduce the thioether linkage by reacting the pyrimidinone with 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone in the presence of a base (e.g., K2_2CO3_3) .
  • Step 3 : Couple the 2-fluorobenzamide group via amide bond formation using EDCI/HOBt or other coupling agents.
    • Purity Control : Use HPLC with UV detection (λ = 254 nm) and confirm structural integrity via 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Q. How should researchers characterize the structure of this compound to confirm regiochemistry and tautomeric forms?

  • Key Techniques :

  • X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm bond lengths, angles, and tautomeric preferences (e.g., 6-oxo vs. 6-hydroxy forms) .
  • NMR Analysis : Assign peaks using 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC to verify the thioether linkage and piperazine orientation .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+^+ ~550–560 Da) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Recommended Assays :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based kinase inhibitors .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

  • Approach :

  • Variation of Substituents : Modify the phenylpiperazine group (e.g., replace phenyl with pyridyl) to assess receptor binding affinity changes .
  • Thioether Replacement : Substitute sulfur with oxygen or methylene to evaluate metabolic stability .
  • Fluorine Scanning : Introduce additional fluorine atoms on the benzamide ring to enhance membrane permeability .
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in target proteins .

Q. What crystallographic strategies resolve challenges in analyzing this compound’s polymorphic forms?

  • Strategies :

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to detect minor polymorphs.
  • Twinning Analysis : Employ SHELXL’s TWIN/BASF commands to refine twinned crystals .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain stability differences .

Q. How can in vivo pharmacokinetic (PK) studies be designed to address poor bioavailability?

  • Protocol Design :

  • Formulation : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
  • Metabolic Profiling : Conduct LC-MS/MS to identify major metabolites (e.g., oxidation at sulfur or piperazine N-demethylation) .
  • Toxicity Screening : Assess hepatotoxicity via ALT/AST levels in rodent models after 14-day repeated dosing .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

  • Troubleshooting Steps :

  • Plasma Protein Binding : Measure compound binding to albumin using equilibrium dialysis; high binding may reduce free drug concentration .
  • Efflux Transporters : Test inhibition of P-gp/BCRP using Caco-2 cells to assess efflux susceptibility .
  • Tissue Distribution : Quantify compound levels in target organs via LC-MS to confirm adequate exposure .

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